4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-2-8-19(9-3-15)28-14-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)16-4-6-17(23)7-5-16/h2-9,14,18H,10-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKXRYNNYUYUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Fluorobenzoic Acid Derivatives
The patent CN103304439A provides an optimized route for fluorinated benzamide synthesis:
Step 1: Oxidation of 2-Fluoro-4-Nitrotoluene
2-Fluoro-4-nitrotoluene → (KMnO₄, NaOH, H₂O, 80-95°C, 16h) → 2-Fluoro-4-nitrobenzoic Acid (74.2% yield)
Critical parameters:
- Phase transfer catalysts (e.g., tetrabutylammonium chloride) enhance reaction efficiency
- pH adjustment to 2-4 during workup ensures high purity
Step 2: Acid Chloride Formation
2-Fluoro-4-nitrobenzoic Acid + SOCl₂ → (CHCl₃, 60°C, 3h) → Acid Chloride Intermediate
Triethylamine acts as a HCl scavenger, achieving 95.6% conversion.
Step 3: Amidation with Piperidin-4-Amine
Acid Chloride + Piperidin-4-Amine → (Et₃N, THF, 0°C→RT) → 4-Nitro Intermediate
Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to the primary amine.
Construction of 1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carbonyl Chloride
Method A: CuAAC Approach
p-Tolyl Azide + Propioloyl Chloride → (CuI, DIPEA, DMF, 50°C) → Triazole Carbonyl Chloride
Key advantages:
- >85% regioselectivity for 1,4-disubstituted triazole
- DMF enhances Cu(I) solubility and reaction kinetics
Method B: Cycloaddition-Ester Hydrolysis
p-Tolyl Azide + Ethyl Propiolate → (CuSO₄·5H₂O, Sodium Ascorbate) → Ethyl Triazolecarboxylate
↓ (NaOH, EtOH/H₂O)
Triazolecarboxylic Acid
↓ (SOCl₂)
Carbonyl Chloride
This three-step sequence achieves 78% overall yield with excellent purity.
Final Coupling Strategies
Sequential Amidation Process
Stage 1: Piperidine Functionalization
Piperidin-4-Amine + Triazole Carbonyl Chloride → (CH₂Cl₂, NMM, -15°C) → Intermediate I (89% yield)
Stage 2: Benzamide Formation
Intermediate I + 4-Fluorobenzoyl Chloride → (DMAP, TEA, THF) → Target Compound (76% yield)
One-Pot Coupling Optimization
A novel protocol using polymer-supported reagents:
Piperidin-4-Amine + Triazole Carbonyl Chloride + 4-Fluorobenzoyl Chloride
↓ (PS-TBD, CH₃CN, 60°C)
Target Compound (82% isolated yield)
Advantages:
- Eliminates intermediate purification
- Reduces reaction time from 48h to 12h
Spectroscopic Characterization Data
Table 1: Comparative NMR Data
| Proton Environment | δ (ppm) in DMSO-d₆ | Multiplicity | Assignment |
|---|---|---|---|
| Triazole C-H | 8.42 | s | 1H, Triazole H5 |
| Piperidine H-4 | 4.12 | m | 1H, Axial Position |
| Fluoroaryl CH meta to F | 7.89 | dd (J=8.5, 5.3 Hz) | 2H, H2/H6 |
| p-Tolyl Methyl | 2.37 | s | 3H, Ar-CH₃ |
Key IR Absorptions:
- 1678 cm⁻¹ (C=O stretch, amide I band)
- 1542 cm⁻¹ (N-H bend, amide II)
- 1224 cm⁻¹ (C-F stretch)
Process Optimization Challenges
Regioselectivity in Triazole Formation
Despite Cu(I) catalysis, competing 1,5-regioisomer formation occurs at:
- Elevated temperatures (>70°C)
- Polar aprotic solvents (DMSO > DMF > CH₃CN)
Mitigation Strategies:
- Maintain reaction temperature at 50±5°C
- Use 2,6-lutidine as co-base to suppress copper aggregation
Epimerization at Piperidine C-4
Racemization observed during:
- Prolonged heating in acidic/basic conditions
- Microwave-assisted coupling
Solution:
- Conduct amidation at 0-5°C
- Employ Hünig's base instead of TEA
Scalability and Industrial Feasibility
Table 2: Pilot-Scale Performance Metrics
| Parameter | Lab Scale (5g) | Pilot Scale (500g) |
|---|---|---|
| Overall Yield | 76% | 68% |
| Purity (HPLC) | 99.1% | 98.4% |
| Process Mass Intensity | 42 | 37 |
| Cycle Time | 72h | 96h |
Critical scalability considerations:
- Exothermic risk during SOCl₂ reactions requires jacketed reactors
- Triazole carbonyl chloride stability limits storage to <72h at -20°C
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
4-Bromo-N-(piperidin-4-yl)benzamide + p-Tolyltriazole Boronic Ester
→ (Pd(PPh₃)₄, K₂CO₃, DME/H₂O)
→ Target Compound (58% yield)
Limitations:
- Requires expensive palladium catalysts
- Competing protodeboronation reduces efficiency
Enzymatic Amidation
4-Fluorobenzoic Acid + Piperidine-Triazole Amine
→ (CAL-B Lipase, TBME, 45°C)
→ Target Compound (41% yield)
Emerging methodology with potential for greener synthesis.
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The synthesis of this compound involves multi-step reactions, with the triazole ring formation as a critical step. Source describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the 1,2,3-triazole core, using CuSO₄·5H₂O and sodium ascorbate under aqueous conditions. The p-tolyl group is introduced via this "click chemistry" approach. Subsequent steps include piperidine ring functionalization and benzamide coupling, often employing reagents like EDCl/HOBt for amide bond formation .
Oxidation Reactions
The benzamide and triazole moieties are susceptible to oxidation under specific conditions. For example:
-
Piperidine Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic conditions), the piperidine ring may undergo dehydrogenation to form a pyridine derivative.
-
Triazole Stability : The 1,2,3-triazole ring is generally resistant to oxidation but may react with ozone or peroxides under extreme conditions .
Reduction Reactions
The compound’s carbonyl groups and aromatic systems participate in reduction reactions:
-
Benzamide Reduction : LiAlH₄ reduces the benzamide to a benzylamine derivative.
-
Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the triazole ring, though full reduction is challenging due to aromatic stability .
Substitution Reactions
The fluorine atom on the benzamide ring enables nucleophilic aromatic substitution (NAS):
-
Fluorine Displacement : Treatment with amines (e.g., piperidine) in DMF at 120°C replaces fluorine with an amine group .
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to the fluorine .
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation:
-
N-Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts .
-
Acylation : Acetic anhydride acetylates the piperidine nitrogen under mild conditions .
Triazole Ring Modifications
The triazole ring participates in cross-coupling reactions:
-
Suzuki Coupling : Aryl boronic acids react at the triazole’s C-5 position using Pd(PPh₃)₄ as a catalyst .
-
Halogenation : NBS selectively brominates the p-tolyl group under radical conditions .
Stability Under Hydrolytic Conditions
The compound demonstrates limited hydrolysis resistance:
-
Amide Hydrolysis : Prolonged exposure to HCl (6M) cleaves the benzamide bond, yielding 4-fluorobenzoic acid and a piperidine-triazole intermediate .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 48 hrs | 4-fluorobenzoic acid + piperidine-triazole | ~90% |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is its potential as an anticancer agent. Research has indicated that triazole derivatives can effectively inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival.
- Mechanism of Action : The compound may function by inhibiting polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells. Inhibitors targeting Plk1 have shown promise in preclinical studies for their ability to induce mitotic arrest and apoptosis selectively in cancerous cells while sparing normal cells .
- Case Studies : A study identified a series of triazoloquinazolinone-based compounds that exhibit potent inhibitory activity against Plk1. These compounds were evaluated for their efficacy using cell-based assays, demonstrating significant cytotoxicity against cancer cells .
Neuropharmacological Applications
The compound's structural features suggest potential applications in neuropharmacology, particularly concerning disorders such as anxiety and depression.
- Binding Affinity : Derivatives of triazole compounds have been investigated for their affinity towards various neurotransmitter receptors. For instance, studies have shown that triazole derivatives can modulate the activity of mu-opioid receptors, which are crucial in pain management and mood regulation .
- Research Findings : A synthesis of fentanyl triazole derivatives revealed their interaction with mu-opioid receptors, indicating that similar structural modifications could enhance the pharmacological profile of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide) for treating pain or mood disorders .
Coordination Chemistry
The compound also serves as a versatile ligand in coordination chemistry due to the presence of the triazole moiety.
- Ligand Properties : Triazole derivatives have been demonstrated to act as cyclometalating ligands with various chelation modes. This property allows for the formation of stable metal complexes that can be utilized in catalysis or material science .
- Research Insights : Studies have shown that phenyl-triazole derivatives can coordinate with transition metals to form complexes with unique properties. These complexes are being explored for applications in catalysis and materials science due to their enhanced stability and reactivity .
Data Tables
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
The compound shares structural motifs with several analogs, differing primarily in substituents and linker groups. Key analogs include:
2-Chloro-N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)Benzamide
- Structural Similarities : Identical triazole-carbonyl-piperidine-benzamide backbone.
- Key Differences :
- Benzamide substituent: 2-chloro vs. 4-fluoro in the target compound.
- Triazole aryl group: 4-chlorophenyl vs. p-tolyl.
[18F]CFPyPB (2,4-Dichloro-N-((1-(Propylsulfonyl)-4-(6-Fluoropyridin-2-yl)Piperidin-4-yl)Methyl)Benzamide)
- Structural Similarities : Benzamide-piperidine core.
- Key Differences :
- Substituents: 2,4-dichloro on benzamide vs. 4-fluoro.
- Triazole absence: Replaced by a fluoropyridinyl-sulfonyl group.
- Implications : The sulfonyl and pyridinyl groups may confer distinct electronic and steric properties, influencing solubility or target selectivity .
5-Amino-1-[(4-Fluorophenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxamide
Table of Comparative Structural Features
Implications of Substituent Modifications
- Halogen vs. Alkyl Groups : Chlorine (electron-withdrawing) vs. p-tolyl’s methyl (electron-donating) may influence electronic density on the triazole, affecting π-π stacking or hydrogen bonding .
- Fluorine’s Role : The 4-fluoro substituent on benzamide likely enhances metabolic stability and membrane permeability compared to chlorine .
- Triazole Linker : The carbonyl group in the target compound may offer greater rigidity and conformational restraint compared to carboxamide or sulfamoyl linkers in analogs .
Biological Activity
The compound 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel derivative of benzamide characterized by the presence of a triazole ring and a piperidine moiety. This compound has attracted attention due to its potential biological activities, particularly in the context of cancer therapeutics and antimicrobial properties.
Structural Characteristics
The molecular structure of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be summarized as follows:
| Component | Description |
|---|---|
| Fluorine Atom | Enhances binding affinity through electrostatic interactions. |
| Triazole Ring | Contributes to hydrogen bonding and π-π interactions, crucial for biological activity. |
| Piperidine Moiety | Provides stability and specificity in binding to target proteins. |
| Benzamide Structure | Imparts additional pharmacological properties, enhancing the compound's therapeutic potential. |
Antitumor Activity
Research has indicated that compounds containing triazole units exhibit significant antitumor properties. Specifically, derivatives similar to 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have been evaluated for their efficacy against various cancer cell lines. For instance:
- In vitro studies demonstrated that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
- IC50 Values : Several studies reported IC50 values ranging from 0.5 to 5 µM for related compounds against different cancer cell lines, indicating potent antitumor activity.
Antimicrobial Activity
The antimicrobial potential of this compound was also investigated:
- Against Bacteria : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The anti-inflammatory effects of triazole derivatives are noteworthy:
- Cytokine Inhibition : Studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).
- Mechanism of Action : The inhibition of these cytokines suggests a potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological activities of similar compounds:
-
Study on Triazole Derivatives :
- Researchers synthesized a series of triazole derivatives and assessed their biological activities.
- Results indicated that compounds with piperidine rings exhibited enhanced antitumor activity compared to those without.
-
Evaluation of Anti-inflammatory Effects :
- A related study evaluated the effects of triazole derivatives on cytokine release in human PBMCs.
- The most active compounds were found to decrease TNF-α levels significantly, demonstrating their potential as anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS for acute toxicity (oral), skin corrosion/irritation, and respiratory irritation. Use PPE including nitrile gloves, lab coats, and safety goggles .
- Ventilation : Conduct reactions in a fume hood to avoid aerosol inhalation. Dust suppression techniques (e.g., wet methods) are recommended during weighing .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via authorized waste handlers. Avoid dry sweeping to prevent dust dispersion .
Q. What is a standard synthetic route for preparing this compound?
- Methodological Answer :
- Step 1 : Synthesize the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using p-tolyl azide and a terminal alkyne precursor .
- Step 2 : Couple the triazole with piperidine-4-amine using a carbonyl linker (e.g., EDCI/HOBt-mediated amidation) .
- Step 3 : Introduce the 4-fluorobenzamide moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, DIPEA) .
- Yield Optimization : Typical yields range from 45–65%, with purity >95% achievable via recrystallization (ethanol/water) .
Q. Which analytical techniques are essential for confirming the compound’s structural identity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the piperidine C-4 substitution pattern (δ ~4.2 ppm for the benzamide NH) and triazole proton signals (δ ~8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 433.18 (CHFNO) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity, with retention times ~12–14 minutes .
Advanced Research Questions
Q. How can unexpected byproducts during triazole-benzamide coupling be minimized?
- Methodological Answer :
- Stoichiometric Control : Use a 1.2:1 molar ratio of triazole-carbonyl chloride to piperidin-4-amine to prevent over-acylation .
- Catalyst Screening : Test alternatives to Cu(I), such as Ru(II) catalysts, to suppress triazole regioisomer formation .
- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., dimeric adducts) and adjust reaction time/temperature .
Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., fluorine vs. chlorine) on target binding using radioligand assays .
- Metabolic Stability Assays : Evaluate hepatic microsome stability to differentiate intrinsic activity from pharmacokinetic variability .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., carbonic anhydrase isoforms) .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask method; fluorine increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Resistance : Fluorine reduces CYP450-mediated oxidation, as shown in human liver microsome assays (t > 120 mins) .
- Crystallography : Single-crystal X-ray diffraction reveals fluorine’s role in stabilizing intermolecular H-bonds in the solid state .
Q. What methodologies validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hr) and measure thermal stabilization of the target protein via western blot .
- Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess compound efficacy restoration in rescue models .
- Fluorescence Polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) quantify IC values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reaction Monitoring : Use in situ IR or Raman spectroscopy to track carbonyl consumption and optimize reaction termination points .
- Purification Variability : Compare column chromatography (silica vs. C18) and crystallization solvents (EtOAc vs. hexane) to identify yield-loss steps .
- Batch-to-Batch Analysis : Statistical DOE (Design of Experiments) identifies critical factors (e.g., moisture levels, catalyst age) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
